molecular formula C26H30N2O4S B118343 Eprosartan Ethyl Methyl Diester CAS No. 133486-13-2

Eprosartan Ethyl Methyl Diester

Cat. No. B118343
CAS RN: 133486-13-2
M. Wt: 466.6 g/mol
InChI Key: DRNXMWWTAZQPCI-RCCKNPSSSA-N
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Description

Eprosartan Ethyl Methyl Diester is a derivative of Eprosartan, an angiotensin II receptor antagonist . It is used to treat hypertension by preventing the binding of angiotensin II to AT1, causing vascular smooth muscle to relax and vasodilation to occur . This action is independent of the pathways for angiotensin II synthesis .


Synthesis Analysis

The synthesis of this compound involves several stages . The process begins with treating 2-n-butyl-4-formylimidazole with an N-protecting group in the presence of a base. This results in an N-protected compound. This compound is then reacted with 2-(thiophen-2-ylmethyl)propanedioic acid monoethyl ester to get another compound. This compound is then reacted with methyl-4-(bromomethyl)benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of the N-protecting group is accomplished using caustic soda solution, yielding Eprosartan .


Molecular Structure Analysis

The molecular formula of this compound is C26H30N2O4S . Its molecular weight is 466.59 . The IUPAC name is methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate .


Chemical Reactions Analysis

Esters, like this compound, can undergo condensation reactions called Claisen Condensations . When the reaction occurs within a diester, it forms a ring and is called a Dieckmann Condensation .

Scientific Research Applications

Gastroretentive Drug Delivery System

Eprosartan mesylate, a form of Eprosartan Ethyl Methyl Diester, has been studied for its application in Gastro Retentive Drug Delivery Systems (GRDDS) to treat hypertension. The focus is on enhancing bioavailability through sustained release, addressing the challenge of poor oral absorption and maximizing absorption at the proximal intestine. This approach aims to prolong action and improve patient compliance (Vantimita & Jeganath, 2022).

Cardiovascular and Renal Protection

Eprosartan has demonstrated significant protective effects on the heart and kidneys in a study involving stroke-prone rats. It was found to reduce cardiac hypertrophy, preserve cardiac and renal structural integrity, and prevent hypertension-induced end-organ failure, thus enhancing survival (Barone et al., 2001).

Hepatic Uptake and Biliary Excretion

Research has explored the mechanism of hepatic uptake and biliary excretion of Eprosartan in both rats and humans. The study identified the involvement of organic anion-transporting polypeptides (OATP) and Multidrug resistance-associated protein 2 (MRP2) in these processes, highlighting the drug's pharmacokinetic profile (Sun et al., 2014).

Secondary Stroke Prevention

Eprosartan has been found effective in secondary stroke prevention. In a study comparing eprosartan with nitrendipine, eprosartan resulted in a significantly lower rate of cardiovascular and cerebrovascular events in hypertensive stroke patients (Schrader et al., 2005).

Ischemia-Reperfusion Injury

A study using a swine working heart model of ischemia-reperfusion injury found that pre-treatment with Eprosartan significantly improved regional cardiac function under ischemic conditions, suggesting a direct cardioprotective effect on ischemic myocardium (Weymann et al., 2014).

Drug Interaction Studies

Eprosartan's interactions with other drugs have been studied. For instance, it was found that eprosartan does not affect the pharmacodynamics of warfarin, indicating no significant interaction between these drugs (Kazierad et al., 1998).

Solubility and Bioavailability Enhancement

Research on improving the solubility and bioavailability of eprosartan has led to the formulation of an inclusion complex with β-cyclodextrin using microwave technology. This approach significantly enhanced the drug's dissolution rate (Ahad et al., 2022).

Mechanism of Action

Target of Action

Eprosartan Ethyl Methyl Diester primarily targets the Angiotensin II receptor , specifically the subtype AT1 . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

Eprosartan acts as an antagonist to the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, which is a key step in the renin-angiotensin system . This system is responsible for regulating blood pressure and fluid balance .

Biochemical Pathways

By blocking the AT1 receptor, Eprosartan interferes with the renin-angiotensin system . This system is a hormonal cascade that leads to the production of Angiotensin II, a potent vasoconstrictor . By preventing the action of Angiotensin II, Eprosartan causes vasodilation , or the relaxation of blood vessels . This leads to a decrease in blood pressure .

Pharmacokinetics

It is primarily excreted in the feces (90%) and to a lesser extent in the urine (7%) . The bioavailability of Eprosartan is approximately 15% . The elimination half-life is between 5 to 9 hours .

Result of Action

The primary result of Eprosartan’s action is a reduction in blood pressure . This is achieved through the relaxation of vascular smooth muscle and vasodilation . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .

Action Environment

The action of Eprosartan can be influenced by various environmental factors. Additionally, the drug’s effectiveness can be influenced by the patient’s renal and hepatic function . Patients with impaired renal or hepatic function may have altered drug metabolism and excretion, potentially affecting the drug’s efficacy and safety .

Biochemical Analysis

Biochemical Properties

Eprosartan Ethyl Methyl Diester is related to Eprosartan, an angiotensin II receptor antagonist used to treat hypertension . By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs . This interaction with angiotensin II and AT1 receptor is a key biochemical property of this compound.

Cellular Effects

This compound, through its relation to Eprosartan, has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues such as vascular smooth muscle and the adrenal gland . This action is independent of the pathways for angiotensin II synthesis .

Dosage Effects in Animal Models

For instance, Eprosartan blocks the effects of angiotensin II on postsynaptic AT1 receptors and inhibits presynaptic AT1 receptors that are involved in boosting sympathetic nerve activity .

Metabolic Pathways

This compound is not metabolized by the cytochrome P450 system . It is mainly eliminated as unchanged drug, with less than 2% of an oral dose excreted in the urine as a glucuronide .

Transport and Distribution

It is known that Eprosartan is mainly eliminated as unchanged drug .

properties

IUPAC Name

methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNXMWWTAZQPCI-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565991
Record name Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133486-13-2
Record name Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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